2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the spiro[indoline-3,2'-thiazolidin] class, characterized by a fused indole-thiazolidinone core. Key structural features include:
- A 3,4-dimethylphenyl group at the 3'-position of the thiazolidinone ring.
- A 2-methoxyphenyl acetamide substituent at the indoline nitrogen.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-17-12-13-19(14-18(17)2)30-25(32)16-35-27(30)20-8-4-6-10-22(20)29(26(27)33)15-24(31)28-21-9-5-7-11-23(21)34-3/h4-14H,15-16H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBXWWXEYBCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 499.6 g/mol. The compound features a spiroindoline structure fused with a thiazolidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 894558-35-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the use of reagents such as thiourea and various acylating agents. Similar compounds have been synthesized through methods involving cyclization and condensation reactions, often confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Anticancer Activity
The anticancer properties of compounds with similar structures have been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications to the phenyl groups and the thiazolidine core can significantly influence their efficacy. For example, substituents like methoxy or halogens on aromatic rings have been shown to enhance antimicrobial and anticancer activities .
Case Studies
- Study on Thiazole Derivatives : Research indicated that thiazole derivatives bearing specific substitutions exhibited broad-spectrum antimicrobial properties. The introduction of electron-withdrawing groups improved their activity against resistant bacterial strains .
- Anticancer Evaluation : In vitro studies on structurally related compounds showed promising results in inhibiting the growth of cancer cells through apoptosis induction mechanisms .
Scientific Research Applications
Anticancer Potential
Research indicates that this compound functions as a Haspin inhibitor , a target implicated in chromosomal stability and cancer cell proliferation. Haspin is overexpressed in various malignancies, including breast and lung cancers, making it a viable target for therapeutic intervention.
In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- Caco-2 (colorectal cancer)
These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound exhibits promising results against both Gram-positive and Gram-negative bacteria. It has been tested against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, suggesting its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups have been explored to enhance potency:
- Substitutions on the indoline or thiazolidine rings have been correlated with increased Haspin inhibition.
- Variations in the acetamide group influence solubility and bioavailability.
Case Study 1: Haspin Inhibition
In a study focusing on Haspin inhibition, derivatives of the compound were synthesized and evaluated for their binding affinity to the ATP-binding site of Haspin. Results indicated that certain modifications significantly enhanced binding interactions, leading to increased inhibitory potency against Haspin.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that specific structural modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethylphenyl group increases hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability.
- The 2-methoxyphenyl acetamide may reduce metabolic clearance compared to ester-containing analogs (e.g., ’s methyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
